molecular formula C19H22N2O4S2 B2974622 ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate CAS No. 304683-96-3

ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate

Cat. No.: B2974622
CAS No.: 304683-96-3
M. Wt: 406.52
InChI Key: VKMKSOSLFFLKCF-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is a complex organic compound with a unique structure that includes multiple functional groups such as ketones, sulfanyl, and diazatricyclo systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol and dichloromethane, and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include pyrazole and isoxazole derivatives, which are of significant interest due to their potential biological activities .

Scientific Research Applications

Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives can inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to form various derivatives with significant biological activities makes it a valuable compound for scientific research .

Properties

IUPAC Name

ethyl 3-oxo-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-3-9-21-18(24)16-13-7-5-6-8-14(13)27-17(16)20-19(21)26-11-12(22)10-15(23)25-4-2/h3H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKSOSLFFLKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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